Methyl 4-bromobenzo[d]oxazole-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1,3-benzoxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-13-9(12)8-11-7-5(10)3-2-4-6(7)14-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEFVKGKRZQHCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(O1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696099 | |
| Record name | Methyl 4-bromo-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954239-74-8 | |
| Record name | Methyl 4-bromo-1,3-benzoxazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Regiocontrolled Bromination via Lithiation and Halogen Dance
A key advanced method for preparing 4-bromo-substituted oxazoles, including this compound, involves a lithiation-bromination sequence with regiocontrol:
- Starting from the parent oxazole or benzoxazole, directed lithiation is performed using strong bases such as lithium diisopropylamide (LDA) at low temperatures.
- Temporary protection of the 2-position (e.g., by triisopropylsilyl (TIPS) groups) can be employed to prevent unwanted lithiation at this site.
- The lithiated intermediate is then treated with an electrophilic bromine source (e.g., N-bromosuccinimide or bromine reagents) to introduce bromine selectively at the 4-position.
- A halogen dance rearrangement can be utilized to shift bromine substituents to the desired position if direct bromination is challenging.
- Subsequent deprotection yields the 4-bromo derivative.
This method was demonstrated to produce 4-bromooxazole derivatives in moderate yields (around 22% from parent oxazole), with careful control of reaction parameters such as base, electrophile, temperature, and time critical to success.
Cyclization and Esterification Routes
An alternative classical approach involves:
- Cyclization of ortho-aminophenol derivatives with activated carbonyl compounds (e.g., diethyl oxalate or methyl chloroformate) under acidic or basic conditions to form the benzoxazole ring.
- Esterification of the carboxylic acid intermediate with methanol or methyl iodide to yield the methyl ester.
- Bromination at the 4-position can be performed either before or after cyclization, depending on substrate stability.
For example, methyl benzo[d]oxazole-2-carboxylate (without bromine) can be synthesized by cyclization of ortho-aminophenol with methyl esters, followed by bromination.
Multistep Synthesis Involving Glycine Derivatives
In some reported methods for related benzoxazole derivatives:
- Glycine is reacted with substituted benzoyl chlorides to form hippuric acid derivatives.
- These intermediates undergo reaction with ethyl chloroformate and N-methylmorpholine to form oxazolone intermediates.
- Subsequent reactions with Lewis acids and phosphorus oxychloride facilitate ring closure and substitution to yield substituted oxazoles.
- Although this method is more complex, it allows incorporation of diverse substituents and could be adapted for bromine introduction.
Reaction Conditions and Yields
Summary of Key Reaction Steps
Hydrolysis and Functional Group Transformations
- The methyl ester group can be hydrolyzed under mild basic conditions (e.g., NaOH in ethanol/water at 20 °C for 2 hours) to yield the corresponding carboxylic acid with high conversion (up to 97%).
- Alternative bases like LiOH yield lower conversion (~65%) under similar conditions.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are routinely used to confirm structure and purity.
- X-ray crystallography can be employed to confirm regioselectivity and substitution patterns, providing detailed bond lengths and angles, especially useful for derivatives.
- Reaction kinetics studies indicate first-order behavior with respect to this compound concentration during substitution reactions.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromobenzo[d]oxazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoxazole derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmacological Applications
Methyl 4-bromobenzo[d]oxazole-2-carboxylate has been investigated for various pharmacological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties, making them candidates for developing new antibiotics. Research indicates that it can inhibit the growth of various bacterial strains, suggesting its utility in treating infections .
- Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vitro. Various oxazole derivatives have been synthesized and screened for their ability to reduce inflammation markers, indicating potential therapeutic applications for inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cancer cell proliferation in specific cancer lines, warranting further investigation into its mechanisms and efficacy as a chemotherapeutic agent.
Material Science
This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, making it valuable for developing new materials and compounds.
- Synthesis of Novel Compounds : The compound can be utilized as a building block in the synthesis of more complex molecules through reactions such as Suzuki–Miyaura cross-coupling. This method allows for the formation of carbon-carbon bonds, which is crucial in creating pharmaceuticals and advanced materials .
Data Table: Comparative Analysis of Biological Activities
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against a panel of bacterial strains. The compound was tested at varying concentrations, demonstrating a clear dose-dependent response with significant inhibition observed at higher concentrations. The results indicated its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis and Characterization
In another study focusing on synthetic applications, researchers successfully synthesized this compound using a series of regioselective reactions. The synthesis involved the use of palladium-catalyzed coupling reactions, resulting in high yields and purity. Characterization techniques such as NMR and mass spectrometry confirmed the structure and quality of the synthesized compound .
Mechanism of Action
The mechanism of action of Methyl 4-bromobenzo[d]oxazole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance the compound’s binding affinity to its target, thereby increasing its potency. The exact pathways involved can vary based on the specific biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Positional Isomers of Bromobenzo[d]oxazole-2-carboxylates
Key Differences :
- Bromine Position: The position of bromine on the benzoxazole ring significantly affects electronic properties and reactivity. Methyl 6-bromobenzo[d]oxazole-2-carboxylate (): Bromine at position 6 may influence conjugation with the oxazole ring, affecting UV absorption and photostability.
Table 1: Comparison of Bromobenzo[d]oxazole-2-carboxylates
Heterocyclic Analogs: Benzo[b]thiophene vs. Benzo[d]oxazole
Key Differences :
- Heteroatom Identity : Replacing oxygen in the oxazole ring with sulfur (as in benzo[b]thiophene) increases electron delocalization and polarizability.
Table 2: Oxazole vs. Thiophene Derivatives
Substituent Effects: Bromine vs. Other Functional Groups
Key Differences :
- Methyl 5-aminobenzo[d]oxazole-2-carboxylate (): The amino group at position 5 enables nucleophilic substitution reactions, unlike bromine’s role in cross-coupling (e.g., Suzuki reactions).
Biological Activity
Methyl 4-bromobenzo[d]oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a benzoxazole core with a bromine substituent and a carboxylate group. This unique structure contributes to its reactivity and biological efficacy. The presence of the bromine atom enhances binding affinity to various biological targets, making it a valuable compound in drug development.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, including Mycobacterium tuberculosis (Mtb), where it acts as an inhibitor of inosine 5’-monophosphate dehydrogenase (IMPDH) . This inhibition is crucial as it blocks the biosynthesis of guanine nucleotides, essential for bacterial growth.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | ≤ 1 μM |
| Staphylococcus aureus | Not specified |
| Pseudomonas aeruginosa | Not specified |
2. Anticancer Properties
The compound has shown potential in anticancer research. It serves as an intermediate in synthesizing pharmaceutical compounds targeting various cancer cell lines. Studies have demonstrated its cytotoxic effects against human leukemia and breast cancer cell lines, with IC50 values indicating significant potency .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| CEM-13 (Leukemia) | < 1 |
| MCF-7 (Breast Cancer) | 15.63 |
| U-937 (Monocytic Leukemia) | Not specified |
The biological activity of this compound can be attributed to its interaction with specific molecular targets. In the context of antimicrobial action, it inhibits IMPDH, crucial for nucleotide synthesis in bacteria . For anticancer effects, it may induce apoptosis through pathways involving p53 expression and caspase activation .
Case Studies
Case Study 1: Inhibition of MtbIMPDH
A study focused on the structure-activity relationship (SAR) of benzoxazole derivatives, including this compound, highlighted its effectiveness against Mtb. The compound exhibited MIC values ≤ 1 μM, demonstrating its potential as a lead compound for developing new tuberculosis therapies .
Case Study 2: Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that this compound significantly induced apoptosis. Flow cytometry assays indicated that it increased pro-apoptotic factors while decreasing anti-apoptotic proteins, suggesting a mechanism that could be leveraged for therapeutic interventions in cancer treatment .
Q & A
Basic: What synthetic methodologies are effective for preparing Methyl 4-bromobenzo[d]oxazole-2-carboxylate?
Methodological Answer:
The synthesis typically involves coupling reactions or cyclization strategies. For example, analogous benzo[b]thiophene derivatives are synthesized via nucleophilic substitution or coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in DMF at 60°C . For oxazole ring formation, bromination at the 4-position may follow cyclocondensation of carboxylate precursors. Key steps include:
- Intermediate isolation : Purify precursors (e.g., 4-bromobenzo[d]oxazole) via column chromatography.
- Coupling conditions : Use DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) for esterification .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of brominating agents (e.g., NBS or Br₂).
Table 1 : Example Reaction Parameters
| Step | Reagent/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Cyclization | H₂SO₄ (cat.) | AcOH | 80 | 12 | 60–70 |
| Bromination | Br₂, FeCl₃ | DCM | 25 | 4 | 85–90 |
Basic: How is this compound characterized spectroscopically?
Methodological Answer:
- NMR : ¹H NMR identifies aromatic protons (δ 7.5–8.5 ppm for oxazole protons) and methyl ester (δ 3.9–4.1 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and quaternary carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 271.13 (C₁₀H₇BrNO₃⁺) .
- IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br stretch) confirm functional groups .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine data with SHELXL (for small molecules) or SHELXTL (for twinned crystals) .
- ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder (e.g., bromine occupancy) .
- Validation : Check for R-factor convergence (<5%) and ADPs (anisotropic displacement parameters) to confirm non-planarity of the oxazole ring .
Table 2 : Crystallographic Data Example
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| a, b, c (Å) | 10.2, 12.4, 8.7 |
| β (°) | 95.5 |
| R₁ (I > 2σ(I)) | 0.045 |
Advanced: How can computational methods predict reactivity for further functionalization?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., C-5 of oxazole) for Suzuki coupling .
- Docking Studies : Simulate interactions with biological targets (e.g., STAT3 inhibitors) using AutoDock Vina to prioritize synthetic targets .
- Hirshfeld Analysis : Map electrostatic potentials to predict regioselectivity in nucleophilic attacks .
Advanced: How to analyze conformational dynamics of the oxazole ring?
Methodological Answer:
- Ring Puckering Coordinates : Apply Cremer-Pople parameters to quantify non-planarity. For a five-membered ring, calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., DMSO) to assess flexibility using AMBER force fields.
- Torsion Angle Analysis : Compare with benzo[d]oxazole derivatives to identify steric effects from the bromine substituent .
Equation : Cremer-Pople Puckering Parameters
where = displacement of atom from the mean plane.
Basic: What strategies mitigate byproduct formation during bromination?
Methodological Answer:
- Temperature Control : Slow addition of Br₂ at 0–5°C minimizes di-bromination .
- Catalyst Screening : Test FeCl₃ vs. AlCl₃ for selectivity; FeCl₃ reduces polyhalogenation .
- Workup : Quench excess Br₂ with Na₂S₂O₃ and extract with DCM to isolate mono-brominated product .
Advanced: How to validate crystallographic data against potential pseudosymmetry?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
